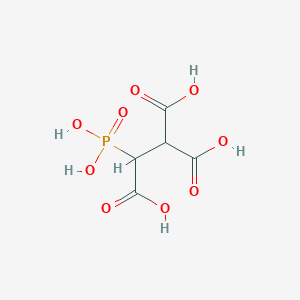
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a chlorinated methoxybenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.
Attachment of the chlorinated methoxybenzyl group: This is usually done through a substitution reaction, where the chlorinated methoxybenzyl group is introduced to the piperidine-pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms or removing oxygen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Aplicaciones Científicas De Investigación
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Methylammonium lead halide: This compound has a similar structural motif and is used in applications such as solar cells and light-emitting diodes.
Vinyl chloride: Another related compound, used in the production of polyvinyl chloride (PVC) and other industrial applications.
Uniqueness
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interaction with specific molecular targets make it a valuable compound for research and industrial purposes.
Propiedades
| 76167-81-2 | |
Fórmula molecular |
C18H25Cl3N4O |
Peso molecular |
419.8 g/mol |
Nombre IUPAC |
N-[1-[(5-chloro-2-methoxyphenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H23ClN4O.2ClH/c1-22(18-20-8-3-9-21-18)16-6-10-23(11-7-16)13-14-12-15(19)4-5-17(14)24-2;;/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3;2*1H |
Clave InChI |
FHKFBBULUZRWFY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)CC2=C(C=CC(=C2)Cl)OC)C3=NC=CC=N3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)



![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
